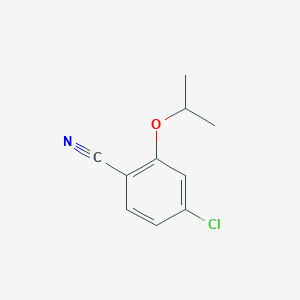

4-Chloro-2-(propan-2-yloxy)benzonitrile

Description

4-Chloro-2-(propan-2-yloxy)benzonitrile (CAS EN300-373467) is a substituted benzonitrile derivative featuring a chloro group at the 4-position and an isopropoxy (propan-2-yloxy) group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₀ClNO, with a molecular weight of 255.54 g/mol . Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis or stability under specific conditions .

Properties

IUPAC Name |

4-chloro-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCYFLVYSUFPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yloxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzonitrile and isopropanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Reaction Mechanism: The isopropanol undergoes a nucleophilic substitution reaction with 4-chlorobenzonitrile, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(propan-2-yloxy)benzonitrile may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-chloro-2-(propan-2-yloxy)benzoic acid.

Reduction: Formation of 4-chloro-2-(propan-2-yloxy)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-chloro-2-(propan-2-yloxy)benzonitrile may exhibit significant anticancer properties. It has been studied as a potential tissue-selective androgen receptor modulator (SARM), which could be beneficial in treating conditions such as prostate cancer. SARMs are designed to selectively target androgen receptors, potentially reducing side effects associated with traditional anabolic steroids .

Mechanism of Action

The compound's mechanism involves interaction with specific receptors, modulating their activity. The presence of the chloro and propan-2-yloxy groups enhances its binding affinity, allowing it to influence various biological pathways related to cell growth and differentiation .

Agrochemicals

Herbicidal Properties

4-Chloro-2-(propan-2-yloxy)benzonitrile has been evaluated for its herbicidal properties. Its structure allows it to interfere with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without affecting crops .

Materials Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations. Its chemical stability and ability to enhance the physical properties of polymers make it suitable for creating advanced materials with improved durability and resistance to environmental factors .

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of 4-chloro-2-(propan-2-yloxy)benzonitrile analogs showed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Herbicide Development

In agricultural research, formulations containing 4-chloro-2-(propan-2-yloxy)benzonitrile were tested for their efficacy against common weed species. Results indicated that the compound effectively inhibited weed growth at low concentrations, suggesting its potential use in developing environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propan-2-yloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The electronic and steric properties of benzonitrile derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Substituent and Electronic Properties

Key Observations :

- The isopropoxy group in the target compound donates electrons via resonance, increasing the electron density of the benzene ring compared to electron-withdrawing groups like cyanomethyl .

- Positional isomers (e.g., with substituents at 3 and 4) exhibit distinct dipole moments and reactivity due to altered resonance effects.

Table 2: Physicochemical and Bioactivity Data

Key Observations :

- The isopropoxy group’s moderate lipophilicity (logD ~2.8) suggests better membrane permeability than polar analogs like but lower than triazinylthio derivatives .

- Bioactivity is highly substituent-dependent. For example, reversing the amidine topology in reduced potency, emphasizing the importance of substituent orientation.

Biological Activity

4-Chloro-2-(propan-2-yloxy)benzonitrile is an organic compound with potential biological activities that have been the subject of various research studies. This compound belongs to the class of substituted benzonitriles, which are known for their diverse applications in medicinal chemistry and agrochemicals.

Structure

The chemical structure of 4-Chloro-2-(propan-2-yloxy)benzonitrile can be represented as follows:

- Molecular Formula : C11H12ClNO

- Molecular Weight : 219.68 g/mol

Physical Properties

- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.

- Solubility : Soluble in organic solvents; specific solubility data for this compound is limited.

The biological activity of 4-Chloro-2-(propan-2-yloxy)benzonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloro substituent and the benzonitrile moiety contribute to its reactivity and binding affinity, influencing its pharmacological properties.

Research Findings

- Antimicrobial Activity : Studies have indicated that compounds similar to 4-Chloro-2-(propan-2-yloxy)benzonitrile exhibit antimicrobial properties. For instance, related phenoxy compounds have shown effectiveness against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

- Cytotoxicity Studies : In vitro assays have demonstrated that certain derivatives of benzonitriles can induce cytotoxic effects in cancer cell lines. These effects are often measured using assays such as MTT or SRB assays, which assess cell viability .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to elucidate the exact mechanisms and efficacy .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Study on Antiviral Activity : A series of substituted benzonitriles were tested for their antiviral properties against human adenoviruses (HAdV). Some derivatives showed promising results with low IC50 values, indicating potential therapeutic applications .

- Carcinogenicity Testing : Related compounds have been subjected to carcinogenicity tests using short-term assays like the Salmonella/microsome assay. Results indicated varying levels of biological activity, which could inform safety assessments for new derivatives .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.